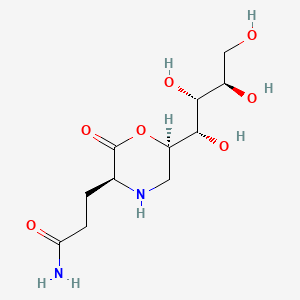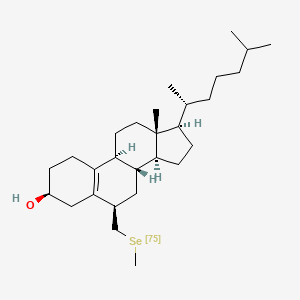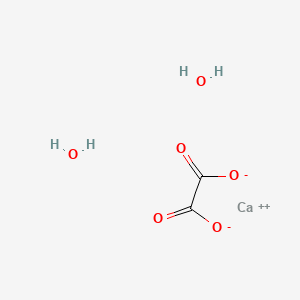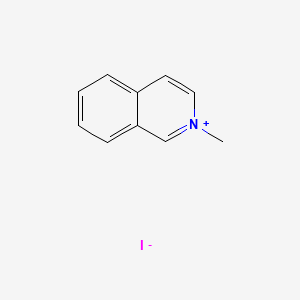
2-Methylisoquinolinium iodide
説明
Synthesis Analysis
The synthesis of 2-Methylisoquinolinium iodide-related compounds involves iodine-mediated reactions. One approach is the formal [2+1+1+1] cycloaddition involving acetophenones, 1,2,3,4-tetrahydroisoquinoline (THIQ), and DMSO, where DMSO serves as the methylene source. This process efficiently forms one C-N bond and three C-C bonds via multiple sequential C-H functionalizations (Zheng et al., 2018). Another method includes the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to highly substituted cyclization products in good to high yields (Fischer et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Methylisoquinolinium iodide and related compounds often involves complex arrangements with significant implications for their reactivity and physical properties. For instance, the crystal structure of 1-ethyl-2-methylquinolinium iodide shows a planar cationic structure that forms endless columns along the a-axis in the crystal lattice, demonstrating the impact of molecular structure on the compound's solid-state behavior (Sakanoue et al., 1970).
Chemical Reactions and Properties
2-Methylisoquinolinium iodide participates in various chemical reactions, including iodine-catalyzed oxidative functionalization. This process leads to the formation of isoquinoline-1,3,4-triones through a benzylic sp3 C-H iodination/N-benzylation/amidation/double sp2 C-H oxidation sequence, demonstrating the compound's versatile reactivity under metal-free conditions (Zhu et al., 2017).
Physical Properties Analysis
The physical properties of 2-Methylisoquinolinium iodide and its derivatives are closely tied to their molecular structure. For instance, the crystal structure of 1-ethyl-2-methylquinolinium iodide provides insights into the compound's solid-state properties, including stacking patterns and intermolecular interactions, which are essential for understanding its behavior in different phases (Sakanoue et al., 1970).
Chemical Properties Analysis
The chemical properties of 2-Methylisoquinolinium iodide are defined by its reactivity in various iodine-mediated processes. For example, its role in the synthesis of N-benzyl isoquinoline-1,3,4-triones through iodine-catalyzed multiple C-H bond functionalization illustrates its utility in creating biologically and medicinally important compounds under environmentally friendly conditions (Zhu et al., 2017).
科学的研究の応用
Corrosion Inhibition : 2-Methylisoquinolinium iodide has been investigated as a corrosion inhibitor for mild steel in sulfuric acid. It acts as a mixed-type inhibitor, and its efficiency increases with concentration. The adsorption of this compound on mild steel follows the Langmuir adsorption isotherm (Elhadi et al., 2016).
Synthetic Chemistry : It is used in the synthesis of 5H-benzocyclohepten-5,8-imines, and it undergoes alkylation and acylation at position 4. These processes have applications in creating complex organic molecules (Dicesare et al., 1994); (Chen & Bradsher, 1973).
Biological Activity : Derivatives of 2-Methylisoquinolinium iodide have shown marked enhancement in inhibitory activity against tumor cell lines and bacterial/fungal strains, indicating potential in pharmacological applications (Zablotskaya et al., 2013).
Organic Electronics : The crystal structure of organic charge-transfer complexes like 1-ethyl-2-methylquinolinium iodide is crucial for understanding and developing organic electronic materials (Sakanoue et al., 1970).
Photophysics : Studies on the spectral signature of certain derivatives, like 2-[4-(dimethylamino)styryl]-1-methylquinolinium iodide, help in understanding their photophysical properties, which is valuable in designing photoluminescent materials and probes (Sahoo, Bhattacharya & Chakravorti, 2011).
Medicinal Chemistry : The compound has been explored in the context of medicinal chemistry, such as in the synthesis of benzylisoquinoline alkaloids and other biologically active molecules (Carroll et al., 2001).
特性
IUPAC Name |
2-methylisoquinolin-2-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZIDCFSZHTXJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33718-23-9 (Parent) | |
| Record name | Isoquinolinium, 2-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00960099 | |
| Record name | 2-Methylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoquinolinium iodide | |
CAS RN |
3947-77-1 | |
| Record name | Isoquinolinium, 2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolinium, 2-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylisoquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisoquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylisoquinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



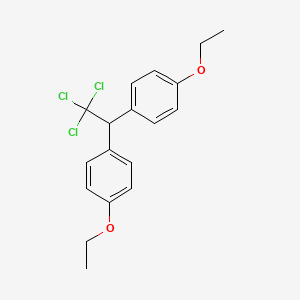
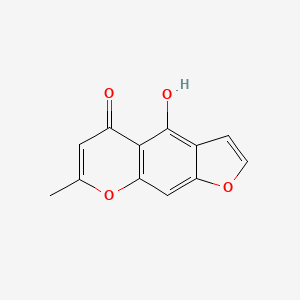
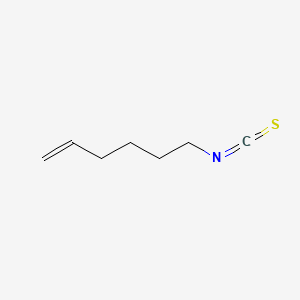
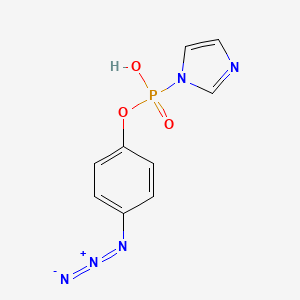
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
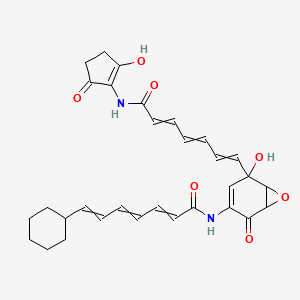
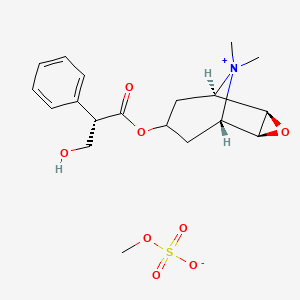
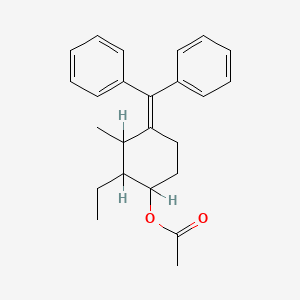
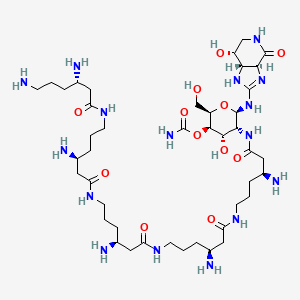
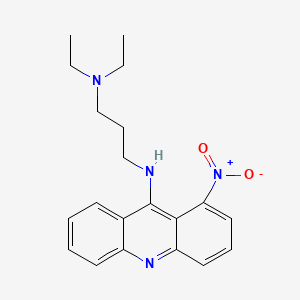
![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
